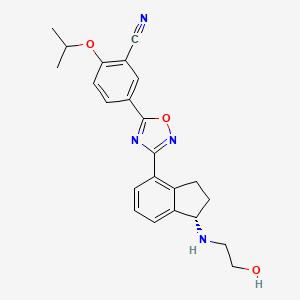
PDAT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phospholipid:diacylglycerol acyltransferase (PDAT) is an enzyme that plays a crucial role in lipid metabolism. It is involved in the synthesis of triacylglycerol (TAG) by transferring an acyl group from phospholipids to diacylglycerol (DAG). This enzyme is significant in various biological processes, including membrane lipid turnover and energy storage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PDAT can be synthesized through genetic engineering techniques. For instance, the gene encoding this compound can be cloned and overexpressed in suitable host organisms such as yeast or plants. The enzyme can then be purified using chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is produced by cultivating genetically modified microorganisms or plants that overexpress the enzyme. The production process involves fermentation, followed by extraction and purification of the enzyme. This method ensures a high yield of this compound, which can be used for various applications .
Análisis De Reacciones Químicas
Types of Reactions
PDAT primarily catalyzes the transacylation reaction, where an acyl group from a phospholipid is transferred to diacylglycerol to form triacylglycerol. This reaction does not require acyl-CoA, distinguishing it from other acyltransferases .
Common Reagents and Conditions
The common reagents involved in this compound-catalyzed reactions include phospholipids (such as phosphatidylcholine) and diacylglycerol. The reaction typically occurs under physiological conditions, with optimal activity observed at specific pH and temperature ranges .
Major Products
The major product of the this compound-catalyzed reaction is triacylglycerol, which is a crucial storage lipid in cells. This product plays a vital role in energy storage and membrane structure .
Aplicaciones Científicas De Investigación
PDAT has numerous applications in scientific research:
Chemistry: this compound is used to study lipid metabolism and the synthesis of triacylglycerol.
Industry: This compound is utilized in the industrial production of biofuels and other lipid-based products.
Mecanismo De Acción
PDAT catalyzes the transfer of an acyl group from the sn-2 position of a phospholipid to diacylglycerol, forming triacylglycerol. This reaction involves the formation of a transient acyl-enzyme intermediate. The enzyme’s activity is regulated by various factors, including substrate availability and environmental conditions .
Comparación Con Compuestos Similares
PDAT is unique compared to other acyltransferases due to its acyl-CoA-independent mechanism. Similar enzymes include:
Diacylglycerol acyltransferase (DGAT): Unlike this compound, DGAT requires acyl-CoA for the acylation of diacylglycerol.
Lecithincholesterol acyltransferase (LCAT): This enzyme also transfers acyl groups but is involved in cholesterol metabolism.
This compound’s ability to utilize phospholipids as acyl donors makes it distinct and valuable for specific applications in lipid metabolism and biofuel production .
Propiedades
Número CAS |
1226213-83-7 |
|---|---|
Fórmula molecular |
C15H23N3 |
Peso molecular |
245.37 |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C15H23N3/c1-18(2)11-5-9-16-10-8-13-12-17-15-7-4-3-6-14(13)15/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
Clave InChI |
WXDCWQNNGHIWNR-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCC1=CNC2=CC=CC=C21 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PDAT; Propyl Dimethyl Amino Tryptamine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
